molecular formula C18H18Cl2N2O2 B3443650 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide

2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide

Cat. No. B3443650
M. Wt: 365.2 g/mol
InChI Key: WYDUKPDZGABRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a protein that promotes cell survival and inhibits apoptosis, making it an attractive target for cancer therapy. ABT-199 has been shown to be effective in treating various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Mechanism of Action

2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide selectively binds to BCL-2, a protein that promotes cell survival and inhibits apoptosis. By binding to BCL-2, 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide releases pro-apoptotic proteins, such as BIM, which triggers apoptosis in cancer cells. 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has been shown to be highly selective for BCL-2, with minimal binding to other BCL-2 family members.
Biochemical and Physiological Effects:
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has been shown to induce apoptosis in cancer cells, leading to tumor regression. In addition, 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has been shown to have minimal toxicity in normal cells, making it an attractive therapeutic option. However, 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide can cause tumor lysis syndrome (TLS), a potentially life-threatening condition that occurs when cancer cells release their contents into the bloodstream. TLS can be managed with proper monitoring and treatment.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has several advantages for lab experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide can be difficult to synthesize and may have limited solubility in aqueous solutions, making it challenging to work with in some experiments.

Future Directions

There are several future directions for 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide research, including:
1. Combination therapy: 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide may be effective in combination with other anticancer agents, such as chemotherapy or immunotherapy.
2. Resistance mechanisms: Resistance to 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide can develop in some patients, and further research is needed to understand the underlying mechanisms.
3. Biomarkers: Biomarkers may be used to predict which patients will respond to 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide therapy and to monitor treatment response.
4. New indications: 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide may be effective in treating other types of cancer, and further research is needed to explore its potential in these indications.
5. Structural modifications: Structural modifications to 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide may improve its pharmacokinetic properties and increase its efficacy.
In conclusion, 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide is a promising therapeutic agent that targets BCL-2 and induces apoptosis in cancer cells. Further research is needed to explore its potential in combination therapy, resistance mechanisms, biomarkers, new indications, and structural modifications.

Scientific Research Applications

2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In a phase 1 clinical trial, 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide demonstrated promising results in treating CLL, with an overall response rate of 84%. Subsequent clinical trials have shown that 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide is effective in treating relapsed/refractory CLL and AML. 2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide has also been shown to be effective in treating other types of cancer, including multiple myeloma and non-small cell lung cancer.

properties

IUPAC Name

2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-12-2-4-14(15(19)10-12)18(23)21-13-3-5-17(16(20)11-13)22-6-8-24-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDUKPDZGABRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.